4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide, also known as DTB, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. DTB is a member of the thiazolidinedione class of compounds, which are known to have anti-inflammatory and anti-diabetic properties. In
Scientific Research Applications
Antidiabetic Potential
- A study by Nomura et al. (1999) found that derivatives of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide, structurally related to 4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide, showed promise as antidiabetic agents. This highlights the potential of such compounds in diabetes treatment.
Diuretic Activity
- Research conducted by Yar et al. (2009) on N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, which are chemically similar, revealed significant diuretic activity. This suggests potential applications in managing fluid retention disorders.
Anticancer Evaluation
- A study by Ravinaik et al. (2021) on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed promising anticancer activity against various cancer cell lines. This underlines the chemotherapeutic potential of similar benzamide derivatives.
Antibacterial and Antifungal Properties
- Investigations by Zia-ur-Rehman et al. (2006) on 1,2-benzothiazin-3-yl-quinazolin-4(3H)-ones demonstrated marked activity against Gram-positive bacteria, indicating potential applications in antibiotic development.
Analgesic Applications
- Research by Ukrainets et al. (2015) on 4-hydroxy-N-(pyridin-2-yl)-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides showed significant analgesic properties. This implies the potential use of structurally related compounds in pain management.
Inhibitory Activity Against Kv1.3 Ion Channel
- A study by Haffner et al. (2010) on substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamides revealed potent inhibitory activity against Kv1.3 ion channels, suggesting possible therapeutic applications in conditions modulated by these channels.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-5-4-6-16(13-14)19-18(21)15-7-9-17(10-8-15)20-11-2-3-12-24(20,22)23/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLLGJKFUBDAJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.